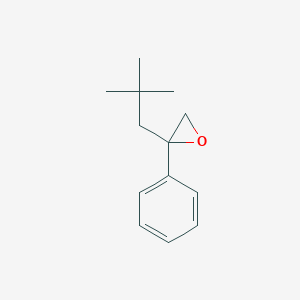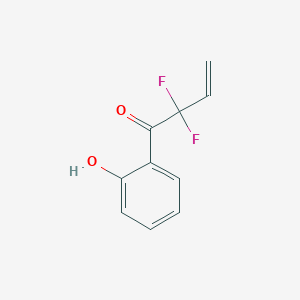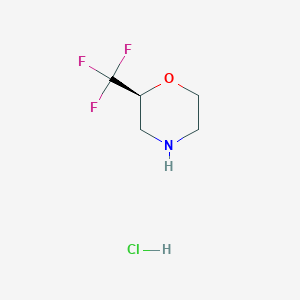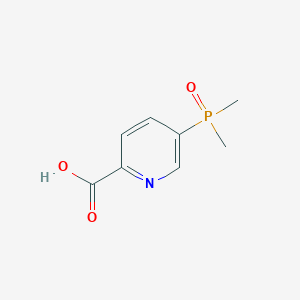
1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione, also known as Menadione, is a synthetic compound that belongs to the class of 2-Methyl-1,4-naphthoquinones. Menadione is a vitamin K analog, which is used for various biochemical and physiological purposes.
作用機序
1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione acts as a pro-oxidant, which generates reactive oxygen species (ROS) in cells. The ROS generated by this compound can induce apoptosis in cancer cells by damaging cellular components such as DNA, proteins, and lipids. This compound also activates the Nrf2-ARE pathway, which induces the expression of antioxidant genes, such as heme oxygenase-1 (HO-1) and glutathione S-transferase (GST).
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. This compound also induces autophagy in cancer cells, which can lead to cell death. Moreover, this compound has been shown to increase the expression of antioxidant genes, such as HO-1 and GST, which can protect cells from oxidative stress.
実験室実験の利点と制限
1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione has several advantages for lab experiments. It is readily available and can be easily synthesized. Moreover, this compound has been extensively studied, and its mechanism of action is well-understood. However, this compound has some limitations for lab experiments. It can generate ROS, which can damage cellular components and affect the results of experiments. Moreover, this compound can induce autophagy, which can complicate the interpretation of experimental results.
将来の方向性
1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione has several potential future directions. It can be further studied for its anti-cancer properties, and its mechanism of action can be further elucidated. This compound can also be studied for its anti-inflammatory properties, which can have therapeutic potential in various diseases. Moreover, this compound can be further studied for its antioxidant properties, which can protect cells from oxidative stress. Additionally, this compound can be studied for its potential use in combination therapy with other drugs.
合成法
1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione can be synthesized by the condensation of 2-methyl-1,4-naphthoquinone with acetone in the presence of a base. The reaction yields this compound, which is then purified by recrystallization.
科学的研究の応用
1-(3-Methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione has been extensively studied for its therapeutic potential in various diseases. It has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. This compound has also been studied for its antioxidant properties, which can protect cells from oxidative stress. Moreover, this compound has been shown to have anti-inflammatory properties, which can reduce inflammation in various diseases.
特性
IUPAC Name |
1-(3-methylbut-2-enyl)-4-(3-methylphenyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12(2)7-8-17-9-10-18(16(20)15(17)19)14-6-4-5-13(3)11-14/h4-7,9-11H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINDDBNEJLXJPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN(C(=O)C2=O)CC=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo-2-{[(3-chlorophenyl)amino]methyl}phenol](/img/structure/B2881755.png)
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-propylethanediamide](/img/structure/B2881756.png)
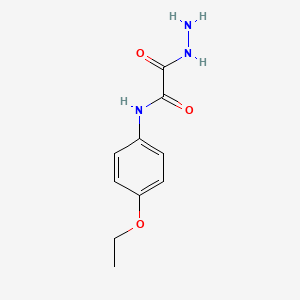
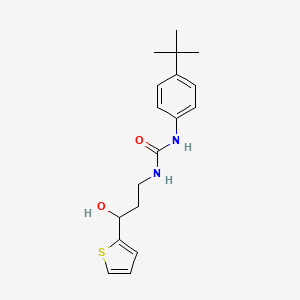
![N-(2-fluorophenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2881761.png)
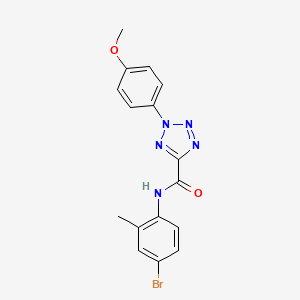
![3-[(6-Methylpyridin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2881764.png)
